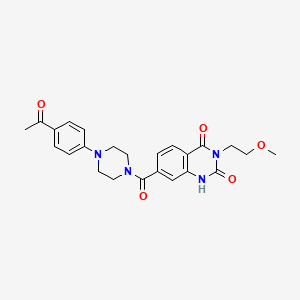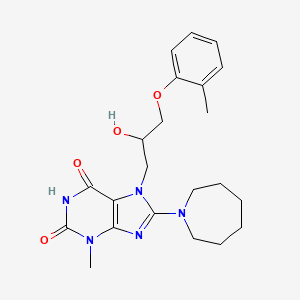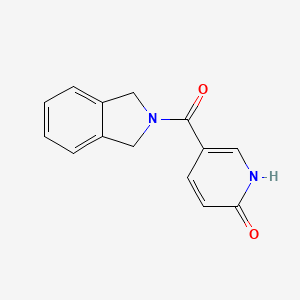![molecular formula C9H9ClN4OS B2880783 4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine CAS No. 1823229-87-3](/img/structure/B2880783.png)
4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine is a heterocyclic compound that features a thiazolo[4,5-d]pyrimidine core with a morpholine substituent at the 4-position and a chlorine atom at the 7-position
Mechanism of Action
Result of Action
The result of the action of 4-(7-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine is the inhibition of cell proliferation, leading to cell death . This is due to the DNA damage caused by the stabilization of the topoisomerase I-DNA complex, which prevents the relaxation of supercoiled DNA and disrupts DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide to yield 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. This intermediate is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile to give alkylthio derivatives. The substitution of the chlorine atom in these derivatives with morpholine completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles.
Oxidation and Reduction: The thiazolo[4,5-d]pyrimidine core can participate in redox reactions under appropriate conditions.
Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as a topoisomerase I inhibitor, which could make it useful in cancer treatment.
Antimicrobial Activity: The compound has shown promise in antibacterial evaluations, making it a candidate for developing new antibiotics.
Drug Discovery: Its unique structure makes it a valuable scaffold for designing new bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)(2,6-dimethylphenyl)amine
- Thiazolo[4,5-d]pyrimidin-7(6H)-ones
Uniqueness
4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine is unique due to its specific substitution pattern and the presence of the morpholine ring, which can influence its biological activity and pharmacokinetic properties. Its ability to act as a topoisomerase I inhibitor and its potential antimicrobial properties distinguish it from other similar compounds.
Properties
IUPAC Name |
4-(7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4OS/c10-7-6-8(12-5-11-7)13-9(16-6)14-1-3-15-4-2-14/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJXQMJMMQKXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823229-87-3 |
Source


|
| Record name | 4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2880708.png)

![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2880712.png)


![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2880717.png)
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2880718.png)
![1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine](/img/structure/B2880721.png)

![N-(2-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
